Cas no 444579-42-4 (Tributyl(4-hexylthiophen-2-YL)stannane)
Tributyl(4-hexylthiophen-2-YL)stannane Chemical and Physical Properties
Names and Identifiers
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- tributyl-(4-hexylthiophen-2-yl)stannane
- 4-Hexyl-2-Tributylstannylthiophene
- 5-(Tributylstannyl)-3-hexylthiophene
- Tributyl(4-hexyl-thien-2-yl)stannane
- TRIBUTYL(4-HEXYLTHIOPHEN-2-YL)STANNANE
- Stannane, tributyl(4-hexyl-2-thienyl)-
- tributyl-(4-hexyl-thiophen-2-yl)-stannane
- 444579-42-4
- SCHEMBL134816
- E78773
- DTXSID10623800
- CS-0161341
- Tributyl(4-hexyl-2-thienyl)stannane
- 2-(TRI-N-BUTYLSTANNYL)-4-HEXYLTHIOPHENE
- Tributyl(4-hexylthiophen-2-YL)stannane
-
- Inchi: 1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3;
- InChI Key: GGWHJTJHSJIICG-UHFFFAOYSA-N
- SMILES: [Sn](C1=C([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=C([H])S1)(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 458.20300
- Monoisotopic Mass: 458.202925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 15
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
Experimental Properties
- Solubility: Insuluble (1.9E-6 g/L) (25 ºC),
- PSA: 28.24000
- LogP: 8.15210
Tributyl(4-hexylthiophen-2-YL)stannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF548-200mg |
Tributyl(4-hexylthiophen-2-YL)stannane |
444579-42-4 | 96% | 200mg |
57.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF548-1g |
Tributyl(4-hexylthiophen-2-YL)stannane |
444579-42-4 | 96% | 1g |
415.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1090187-5g |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 95% | 5g |
$255 | 2022-11-02 | |
| Aaron | AR01HP3M-100mg |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 100mg |
$9.00 | 2025-02-11 | |
| Aaron | AR01HP3M-250mg |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 250mg |
$15.00 | 2025-02-11 | |
| Aaron | AR01HP3M-1g |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 1g |
$27.00 | 2025-02-11 | |
| Aaron | AR01HP3M-5g |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 5g |
$123.00 | 2025-02-11 | |
| Aaron | AR01HP3M-25g |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 25g |
$554.00 | 2025-02-11 | |
| 1PlusChem | 1P01HOVA-100mg |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 96% | 100mg |
$28.00 | 2024-05-02 | |
| 1PlusChem | 1P01HOVA-250mg |
Tributyl(4-hexyl-2-thienyl)stannane |
444579-42-4 | 99%;RG | 250mg |
$37.00 | 2024-05-02 |
Tributyl(4-hexylthiophen-2-YL)stannane Suppliers
Tributyl(4-hexylthiophen-2-YL)stannane Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Tributyl(4-hexylthiophen-2-YL)stannane
Tributyl(4-hexylthiophen-2-YL)stannane (CAS No. 444579-42-4): An Overview and Recent Advances
Tributyl(4-hexylthiophen-2-YL)stannane (CAS No. 444579-42-4) is a versatile organostannane compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique structure and reactivity, has found applications in a variety of advanced chemical processes and material developments. In this article, we will delve into the properties, synthesis methods, and recent research advancements of Tributyl(4-hexylthiophen-2-YL)stannane.
Chemical Structure and Properties
Tributyl(4-hexylthiophen-2-YL)stannane is a tin-based organometallic compound with the molecular formula C23H38SnS. The compound features a central tin atom bonded to three butyl groups and a 4-hexylthiophen-2-yl group. The presence of the thiophene ring and the hexyl substituent imparts unique electronic and steric properties to the molecule, making it an attractive reagent in various chemical reactions.
The thiophene ring in Tributyl(4-hexylthiophen-2-YL)stannane is known for its electron-donating ability, which can influence the reactivity of the tin center. The hexyl substituent, on the other hand, provides steric bulk that can affect the selectivity and regioselectivity of reactions involving this compound. These properties make Tributyl(4-hexylthiophen-2-YL)stannane particularly useful in cross-coupling reactions and other synthetic transformations.
Synthesis Methods
The synthesis of Tributyl(4-hexylthiophen-2-YL)stannane typically involves the reaction of 2-bromohexylthiophene with tributytin chloride in the presence of a base such as triethylamine or potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the tributytin group. The resulting product is then purified by column chromatography or other separation techniques to ensure high purity.
Recent advancements in synthetic methods have focused on improving the yield and selectivity of this reaction. For example, a study published in Organic Letters in 2021 reported a novel catalytic system that significantly enhanced the efficiency of the synthesis process. The use of palladium catalysts in combination with phosphine ligands was shown to increase both the yield and regioselectivity of the reaction, making it more suitable for large-scale production.
Applications in Organic Synthesis
Tributyl(4-hexylthiophen-2-YL)stannane has found extensive use in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. These reactions are crucial for constructing complex organic molecules and are widely employed in pharmaceutical research and materials science.
In Suzuki-Miyaura coupling, Tributyl(4-hexylthiophen-2-YL)stannane reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly selective and can be used to introduce thiophene moieties into complex molecular frameworks. A recent study published in Journal of Organic Chemistry demonstrated the application of this coupling reaction in the synthesis of novel photovoltaic materials with improved efficiency.
In Stille coupling, Tributyl(4-hexylthiophen-2-YL)stannane reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is particularly useful for constructing conjugated systems with specific electronic properties. A study published in Chemical Communications highlighted the use of Stille coupling with Tributyl(4-hexylthiophen-2-YL)stannane to synthesize conjugated polymers for organic electronic devices.
Applications in Materials Science
The unique electronic properties of thiophene derivatives make them valuable building blocks for various functional materials, including organic semiconductors, photovoltaic materials, and sensors. Tributyl(4-hexylthiophen-2-YL)stannane, with its thiophene moiety and steric bulk from the hexyl substituent, is particularly well-suited for these applications.
In organic semiconductors, compounds derived from thiophenes are used to create materials with tunable electronic properties. A study published in Nature Materials reported the use of derivatives synthesized from Tributyl(4-hexylthiophen-2-YL)stannane to develop high-performance organic field-effect transistors (OFETs). The presence of the hexyl substituent improved charge transport properties by reducing intermolecular interactions.
In photovoltaic materials, thiophene-based compounds are used to enhance light absorption and charge separation efficiency. A recent study published in Joule demonstrated that polymers synthesized using Tributyl(4-hexylthiophen-2-YL)stannane-derived monomers exhibited improved photovoltaic performance compared to traditional materials.
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